![molecular formula C7H12FNO B12451942 (Z)-3-(Diethylamino)-2-fluoroacrylaldehyde](/img/structure/B12451942.png)
(Z)-3-(Diethylamino)-2-fluoroacrylaldehyde
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Overview
Description
(2Z)-3-(diethylamino)-2-fluoroprop-2-enal is an organic compound characterized by the presence of a fluorine atom, a diethylamino group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(diethylamino)-2-fluoroprop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethylamine, fluorinated aldehydes, and suitable catalysts.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The temperature and pressure are carefully monitored to ensure optimal yield and purity.
Catalysts: Catalysts such as palladium or copper complexes may be employed to facilitate the reaction and improve the efficiency of the synthesis.
Industrial Production Methods: In an industrial setting, the production of (2Z)-3-(diethylamino)-2-fluoroprop-2-enal may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: (2Z)-3-(diethylamino)-2-fluoroprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of (2Z)-3-(diethylamino)-2-fluoropropanoic acid.
Reduction: Formation of (2Z)-3-(diethylamino)-2-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-(diethylamino)-2-fluoroprop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(diethylamino)-2-fluoroprop-2-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
(2Z)-3-(dimethylamino)-2-fluoroprop-2-enal: Similar structure but with dimethylamino group instead of diethylamino.
(2Z)-3-(diethylamino)-2-chloroprop-2-enal: Similar structure but with chlorine atom instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in (2Z)-3-(diethylamino)-2-fluoroprop-2-enal imparts unique electronic properties, enhancing its reactivity and stability compared to its analogs.
- The diethylamino group provides steric hindrance, influencing the compound’s interaction with molecular targets and its overall biological activity.
Biological Activity
(Z)-3-(Diethylamino)-2-fluoroacrylaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H12FNO
- Molecular Weight : 185.21 g/mol
- IUPAC Name : this compound
The compound features a diethylamino group, which is known for enhancing biological activity through increased lipophilicity and improved membrane permeability.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study conducted by showed that this compound inhibits cancer cell proliferation in various tumor lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
The proposed mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels, leading to oxidative stress in cancer cells, which promotes apoptosis.
- Modulation of Signaling Pathways : It potentially affects pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
-
Case Study on Breast Cancer Cells :
- Objective: To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Findings: The compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Apoptotic markers were significantly elevated, confirming its pro-apoptotic effects.
-
Case Study on Lung Cancer Cells :
- Objective: Assess the effects on A549 lung adenocarcinoma cells.
- Findings: Treatment with this compound led to a significant decrease in cell proliferation and increased apoptosis rates. Flow cytometry analysis indicated an accumulation of cells in the sub-G1 phase, suggesting effective induction of apoptosis.
Data Table: Biological Activity Summary
Biological Activity | Observed Effect | Reference |
---|---|---|
Antitumor Activity | Inhibits proliferation | |
Apoptosis Induction | Increased apoptotic markers | Case Study 1 |
Cell Cycle Arrest | Accumulation in sub-G1 phase | Case Study 2 |
ROS Generation | Elevated oxidative stress |
Properties
IUPAC Name |
3-(diethylamino)-2-fluoroprop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO/c1-3-9(4-2)5-7(8)6-10/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGWMLUZOCKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=C(C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.